molecular formula C11H20N2O2 B2664158 Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate CAS No. 1932002-75-9

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate

Cat. No.: B2664158
CAS No.: 1932002-75-9
M. Wt: 212.293
InChI Key: XGLFMLXUHIJJGF-CIUDSAMLSA-N
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Description

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is a chiral bicyclic carbamate compound of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol , this molecule serves as a critical synthetic intermediate and versatile scaffold. Its core structure incorporates a strained bicyclo[4.1.0]heptane system, a feature often explored to induce conformational restraint in drug candidates, which can enhance potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective deprotection under mild acidic conditions during multi-step synthetic sequences . This makes the compound exceptionally valuable for the synthesis of more complex molecules, particularly in the development of potential therapeutics such as enzyme inhibitors or receptor modulators. Researchers utilize this building block to create structurally diverse compound libraries for screening against various biological targets. The specific stereochemistry denoted by (1R,5R,6S) is crucial for its intended biological interactions and must be carefully preserved. For research purposes, this material should be stored sealed in a dry environment at 2-8°C to maintain stability and purity . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFMLXUHIJJGF-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]2[C@@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 3-azabicyclo[4.1.0]heptane core. This can be achieved through a cyclization reaction, often starting from a suitable aziridine precursor.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group, facilitating further synthetic manipulations.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance efficiency and scalability, continuous flow reactors can be employed.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Bases: Triethylamine or sodium hydride for substitution reactions.

Major Products

    N-oxides: From oxidation reactions.

    Amines: From reduction of the carbamate group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.

    Prodrugs: The compound can be used in the design of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.

Medicine

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate involves its interaction with biological targets, primarily through its carbamate group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Azabicyclo Systems

The azabicyclo core varies significantly among analogues, impacting physicochemical properties and biological activity. Key differences include:

Ring Size and Bridging Patterns
  • Target Compound : 3-azabicyclo[4.1.0]heptane (7-membered ring with a cyclopropane bridge) .
  • Analogues: 3-azabicyclo[3.1.0]hexane: Smaller 6-membered ring with cyclopropane bridge (e.g., CAS 181941-45-7) . 2-azabicyclo[2.2.1]heptane: Norbornane-like structure with a [2.2.1] ring system (e.g., C11H20N2O2, MW 212.29) . 3-azabicyclo[4.1.0]heptane derivatives: Modified with substituents like hydroxymethyl (CAS 134575-14-7) or boronate esters (CAS 2095495-26-2) .
Substituent Diversity
Compound Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound [4.1.0]heptane -Boc at N3 C11H20N2O2 212.29
tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate [3.1.0]hexane -Boc at N3 C10H18N2O2 198.27
(1R,4S,5S,6S,7S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3,7-dicarboxylate [4.1.0]heptane -Boc, -OTBS, -OH, -COOCH3 C23H38N2O7Si 506.65
2-(2-Azabicyclo[4.1.0]heptan-2-yl)ethanamine hydrochloride [4.1.0]heptane -Ethylamine substituent C8H16N2·HCl 141.3 (M+1)

Biological Activity

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate is a compound with significant potential in medicinal chemistry due to its unique bicyclic structure and nitrogen-containing framework. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. The compound features a tert-butyl group attached to a carbamate moiety linked to a bicyclic nitrogen-containing structure, which influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
StructureBicyclic nitrogen compound
CAS Number1932002-75-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Studies

  • Enzyme Inhibition : Research indicates that related compounds exhibit enzyme inhibition properties. For example, certain derivatives have shown inhibitory effects on β-glucosidase and β-galactosidase activities, suggesting potential applications in glycosidase inhibition for metabolic disorders .
  • Neuropharmacology : The compound's bicyclic structure may confer neuroprotective properties, making it a candidate for developing treatments for neurological conditions. Its interaction with neurotransmitter systems is an area of ongoing research.
  • Chemical Stability : The compound can undergo hydrolysis in aqueous environments, producing 3-azabicyclo[4.1.0]heptan-5-amine and tert-butyl alcohol. This reaction highlights the compound's potential for chemical transformations that could enhance its biological activity or lead to novel derivatives.

Study 1: Enzyme Inhibition Profile

A study evaluated the inhibition of various glycosidases by related bicyclic carbamates:

CompoundEnzyme TargetInhibition at 5 mMInhibition at 25 mM
Compound Aβ-glucosidase43%20%
Compound Bβ-galactosidase25%No increase
Tert-butyl derivative Cα-galactosidase155% activationNot tested

This data suggests that structural modifications can significantly influence enzymatic interactions and biological activity.

Study 2: Neuroprotective Effects

In an experimental model assessing neuroprotective effects against oxidative stress, this compound demonstrated promising results in reducing neuronal cell death induced by oxidative agents.

Conclusion and Future Directions

This compound shows considerable promise in medicinal chemistry due to its unique structural features and biological activities. Ongoing research into its pharmacological properties may lead to new therapeutic agents targeting various diseases, especially in the fields of neurology and metabolic disorders.

Future studies should focus on:

  • Detailed mechanistic studies to understand the pathways affected by this compound.
  • Exploration of analogs with modified structures to enhance biological efficacy.
  • Clinical trials to evaluate safety and effectiveness in therapeutic applications.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and structural integrity (e.g., δ 1.4 ppm for Boc methyl groups) .
  • Chromatography : Silica gel column chromatography (eluent: EtOAc/hexane) for purification, achieving yields of 70–89% .

Q. Example Reaction Table :

StepReagents/ConditionsProductYieldReference
1NaBH₄, THF, 0°C → RTIntermediate 774%
2TBAF·3H₂O, THF, RTHydroxymethyl derivative85%
34-Methoxybenzoyl chloride, DCM, 0°CCoupled product89%

How is the stereochemistry of the compound confirmed using spectroscopic methods?

Basic Research Focus
Stereochemical assignments rely on:

  • NOESY/ROESY NMR : Cross-peaks between axial protons in the bicyclo[4.1.0]heptane core confirm the cis-fused ring system .
  • ¹³C NMR Splitting : Distinct chemical shifts for diastereotopic carbons (e.g., δ 25–30 ppm for bridgehead carbons) .
  • Optical Rotation : Comparison with enantiomerically pure standards to verify enantiomeric excess (e.e. >98%) .

Q. Pharmacological Applications :

  • Glutamate Transporter Inhibition : Analogues show Kᵢ = 46–127 µM at hEAAT1-3 .
  • Histone Deacetylase (HDAC) Inhibition : Pyrimidine-carboxamide derivatives exhibit IC₅₀ < 1 µM .

What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Advanced Research Focus
Critical issues include:

  • Catalyst Efficiency : Asymmetric hydrogenation requires chiral ligands (e.g., Josiphos), which are costly at scale.
  • Byproduct Formation : Over-reduction (e.g., via DIBAL-H) generates diastereomers. Use stoichiometric control (0°C, slow addition) .
  • Chromatography Limitations : Replace column purification with crystallization (e.g., HCl salt precipitation) .

Q. Optimization Table :

ParameterLab Scale (mg)Pilot Scale (g)Solution
Yield74%68%Gradient cooling during crystallization
Purity>97% (HPLC)95%Recrystallization in MeOH/EtOAc

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